
Sissotrin
Vue d'ensemble
Description
Sissotrin is a flavonoid glycoside . It is found in various plant sources including Sophora japonica (Japanese pagoda tree) and Cicer arietinum (chickpea) .
Synthesis Analysis
The synthesis of this compound involves enzymatic glycosylation . The final STY of the this compound (Biochanin A 7-O-glucoside) measured was 0.26 g/L∙h∙g of the resin and the total turnover number (TTN) for UDP-glucose reached up to 8.2 .Molecular Structure Analysis
This compound has a molecular formula of C22H22O10 . Its average mass is 446.404 Da and its monoisotopic mass is 446.121307 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 754.9±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C . It has 10 H bond acceptors, 5 H bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Produits biotechnologiques et ingénierie des procédés
Sissotrin a été utilisé dans le domaine des produits biotechnologiques et de l'ingénierie des procédés. Une cascade de glucosylation comprenant la glycosyltransférase de Leloir et la saccharose synthase avec un système de régénération in situ de sucres nucléotidiques coûteux et peu disponibles est une stratégie révolutionnaire pour la production enzymatique de glycoconjugués de produits naturels pertinents . La glucosylation semi-préparative de la biochanine A isoflavone peu soluble a donné lieu à la production de 73 mg de this compound (biochanine A 7-O-glucoside) .
Plantes médicinales et composés phytochimiques
Ces dernières années, l'intérêt pour l'utilisation de plantes médicinales et de composés phytochimiques comme traitements potentiels de l'acné vulgaire a augmenté . Cette affection, caractérisée par une inflammation chronique, affecte principalement les adolescents et les jeunes adultes . En exploitant les propriétés thérapeutiques des plantes médicinales et des composés phytochimiques, il pourrait être possible de traiter l'acné vulgaire tout en réduisant la dépendance aux médicaments puissants .
Propriétés antimicrobiennes
This compound a été étudié pour ses propriétés antimicrobiennes. Dans une étude, un effet antimicrobien synergique clair a été détecté entre le ZnO et l'extrait de biosurfactant en l'absence d'acide salicylique .
Propriétés antioxydantes
This compound a également été étudié pour ses propriétés antioxydantes. Le principal objectif de cette étude était d'évaluer les propriétés antimicrobiennes, antioxydantes et anti-inflammatoires des plantes et de leurs composants phytochimiques dans la prise en charge de l'acné vulgaire légère .
Propriétés anti-inflammatoires
This compound a été étudié pour ses propriétés anti-inflammatoires. Le principal objectif de cette étude était d'évaluer les propriétés antimicrobiennes, antioxydantes et anti-inflammatoires des plantes et de leurs composants phytochimiques dans la prise en charge de l'acné vulgaire légère .
Produits naturels et médecine alternative
This compound est également étudié dans le domaine des produits naturels et de la médecine alternative. Les résultats de cette revue suggèrent que les plantes médicinales et leurs composants phytochimiques sont prometteurs comme traitements de l'acné vulgaire légère . Cependant, il est essentiel de noter que des recherches supplémentaires utilisant des preuves de haute qualité et des méthodologies standardisées sont essentielles pour étayer leurs profils d'efficacité et de sécurité <
Orientations Futures
Sissotrin has been detected in chickpeas (Cicer arietinum), which could make it a potential biomarker for the consumption of these foods . Furthermore, a number of compounds were identified for the first time in the extract of A. malaccensis leaf, including this compound . This suggests that there is still much to explore about this compound and its potential applications.
Mécanisme D'action
Target of Action
Sissotrin, also known as Biochanin A 7-glucoside, is a potent antimicrobial and antioxidant compound . It is active against yeasts and both Gram-positive and Gram-negative bacteria . The primary targets of this compound are these microbial cells, where it exerts its antimicrobial effects.
Mode of Action
It is known that this compound interacts with its microbial targets, leading to their inhibition . This interaction and the resulting changes contribute to its antimicrobial activity.
Pharmacokinetics
It is known that this compound is a derivative of genistein , which suggests that it may share similar pharmacokinetic properties. These properties can impact the bioavailability of this compound, influencing its effectiveness as an antimicrobial and antioxidant agent.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of microbial growth and the neutralization of free radicals . These effects contribute to its antimicrobial and antioxidant activities, respectively.
Propriétés
IUPAC Name |
5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)13-9-30-15-7-12(6-14(24)17(15)18(13)25)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEUICHQZGNOHD-RECXWPGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5928-26-7 | |
| Record name | Sissotrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5928-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sissotrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SISSOTRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F2SK16U1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



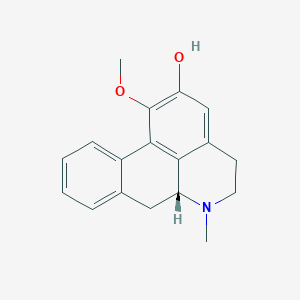
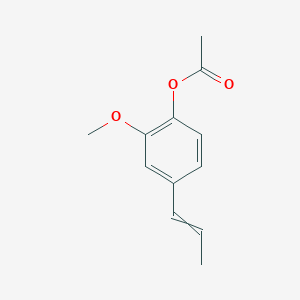
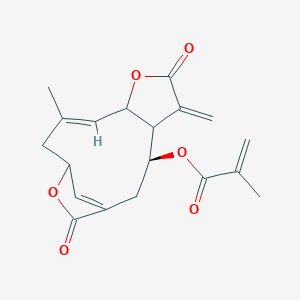
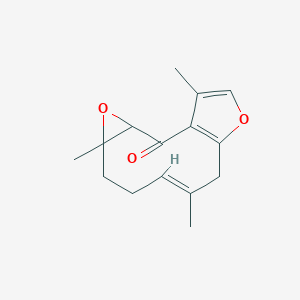

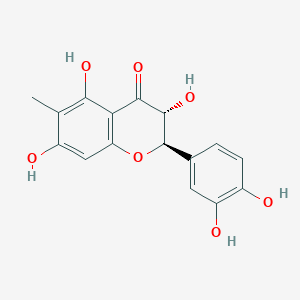

![17-[(Z)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B209544.png)
![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)

![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)
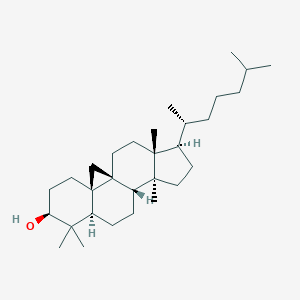
![(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B210242.png)